
(2-Fluoropyrimidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (2-Fluoropyrimidin-5-yl)methanol typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method includes the reaction of 2,5-dichloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 2-fluoropyrimidine is then subjected to a reduction reaction using sodium borohydride (NaBH4) to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
(2-Fluoropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using catalysts like palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields the carboxylic acid derivative, while reduction with LiAlH4 produces the amine derivative .
科学的研究の応用
(2-Fluoropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of (2-Fluoropyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and ability to form strong bonds with carbon atoms contribute to the compound’s stability and reactivity. In biological systems, the compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
類似化合物との比較
(2-Fluoropyrimidin-5-yl)methanol can be compared with other fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 2-fluoropyrimidine. While all these compounds share the presence of a fluorine atom in the pyrimidine ring, they differ in their specific chemical structures and properties:
- **2-Fluoropy
5-Fluorouracil (5-FU): Widely used as an anticancer drug, 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cells.
特性
分子式 |
C5H5FN2O |
|---|---|
分子量 |
128.10 g/mol |
IUPAC名 |
(2-fluoropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
InChIキー |
HSMZFYLSBDJINJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)

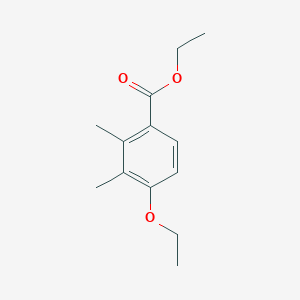
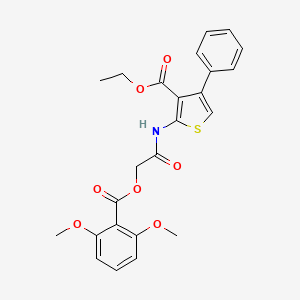
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

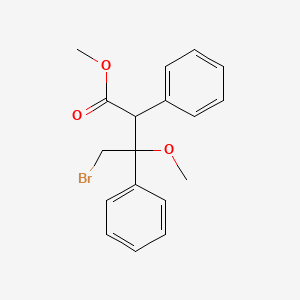
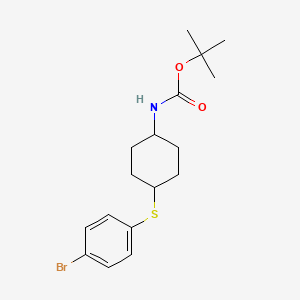
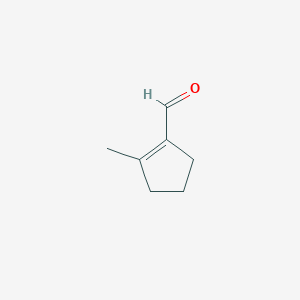
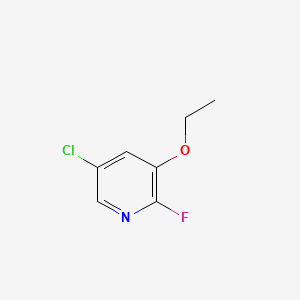
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)

